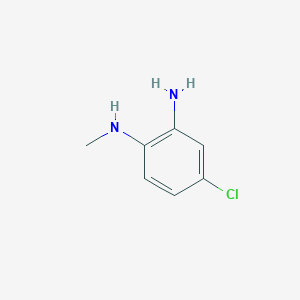

4-Chloro-N1-methylbenzene-1,2-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-N-methylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVUAKQQNONYKJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348791 | |

| Record name | 4-chloro-1-N-methylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59681-66-2 | |

| Record name | 4-chloro-1-N-methylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-N1-methylbenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-N1-methylbenzene-1,2-diamine chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Chloro-N1-methylbenzene-1,2-diamine (CAS No. 59681-66-2). This document is intended for use by researchers, scientists, and professionals in drug development and other chemical synthesis fields. Due to the limited availability of experimental data for this specific compound, this guide also includes information inferred from closely related chemical structures, with appropriate notations.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and have not been experimentally verified.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 59681-66-2 | [1][2][3][4][5][6] |

| Molecular Formula | C₇H₉ClN₂ | [1][2][3][7] |

| Molecular Weight | 156.61 g/mol | [1][2][3][8] |

| Predicted Boiling Point | 309.5 ± 27.0 °C | [2] |

| Predicted Density | 1.272 ± 0.06 g/cm³ | [2] |

| Appearance | Not specified (likely a solid) | N/A |

| Melting Point | Not available | N/A |

| Solubility | Not available | N/A |

| SMILES | CNC1=C(C=C(C=C1)Cl)N | [7] |

| InChI | InChI=1S/C7H9ClN2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,9H2,1H3 | [7] |

Storage and Stability: Commercial suppliers recommend storing this compound in a dark place under an inert atmosphere, at temperatures between 2-8°C, suggesting potential sensitivity to light and air.[1][3]

Synthesis and Reactivity

Synthesis

Proposed Synthetic Pathway:

Experimental Considerations (Inferred from related syntheses):

The reduction of nitroarenes to anilines is a well-established transformation in organic synthesis.[9] Common reducing agents for this purpose include:

-

Metals in acidic media: Iron powder in the presence of hydrochloric acid is a classic and cost-effective method.[10]

-

Tin(II) chloride: This reagent is also effective for the reduction of nitroarenes.

-

Catalytic Hydrogenation: Using catalysts such as Raney nickel or palladium on carbon with a hydrogen source can provide a clean reduction.[10]

A general procedure for a related compound, N-methyl-o-phenylenediamine, involves the reaction of o-phenylenediamine with methyl iodide.[11] Another patent describes the synthesis of N-methyl-o-phenylenediamine hydrochloride from o-chloronitrobenzene and methylamine, followed by reduction.[12] These methods could potentially be adapted for the synthesis of the target molecule.

Reactivity

Specific reactivity data for this compound is not available. However, the reactivity can be inferred from the functional groups present: a substituted o-phenylenediamine.

-

Basicity: The amino groups confer basic properties to the molecule, allowing it to react with acids to form salts. Aryl amines are generally weaker bases than aliphatic amines.

-

Oxidation: Phenylenediamines are susceptible to oxidation, which can lead to the formation of colored products. This is a key reaction in their use as dye intermediates.

-

Reactions with Carbonyl Compounds: The diamine functionality can react with dicarbonyl compounds, such as α-ketoacids, to form heterocyclic structures like quinoxalones.[13][14]

-

Diazotization: The primary amino group can undergo diazotization with nitrous acid, a common reaction for aromatic amines.

Biological Activity and Toxicology

There is no specific information on the biological activity or toxicology of this compound in the available literature. However, data on related compounds provide some indication of potential effects.

Inferred Biological Profile:

-

Potential for Carcinogenicity: The structurally similar compound, 4-chloro-o-phenylenediamine, is reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies.[15][16] Oral exposure to 4-chloro-o-phenylenediamine has been shown to cause tumors in rodents.[15][16] Another related compound, 4-chloro-m-phenylenediamine, has also been shown to cause tumors in animal studies.[17][18]

-

Mutagenicity: 4-chloro-o-phenylenediamine has been found to be a strong mutagen in the liver of mice in subchronic studies.[19]

-

General Toxicity of Phenylenediamines: Phenylenediamines as a class can exhibit a range of toxic effects. Acute exposure to high levels of p-phenylenediamine can cause severe dermatitis, eye irritation, asthma, and other systemic effects.[20]

Given the data on related compounds, this compound should be handled with appropriate caution as a potential carcinogen and mutagen.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, MS) for this compound was found in the searched literature. The following represents predicted data and typical spectral characteristics for related compounds.

Predicted Mass Spectrometry Data:

A predicted collision cross-section profile for various adducts has been calculated.[7] For example, the [M+H]⁺ ion is predicted to have a mass-to-charge ratio (m/z) of 157.05271.[7]

General Spectroscopic Features of Related Compounds:

-

¹H NMR: Protons on the aromatic ring would appear in the aromatic region (typically 6.5-8.0 ppm). The N-methyl protons would likely be a singlet or doublet around 2.5-3.5 ppm, and the amine protons would be broad singlets that can appear over a wide chemical shift range.

-

¹³C NMR: Aromatic carbons would resonate in the 110-150 ppm region. The N-methyl carbon would be expected in the aliphatic region, around 30-40 ppm.

-

IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations (around 3300-3500 cm⁻¹), C-H stretching for the aromatic ring and methyl group (around 2800-3100 cm⁻¹), C=C stretching for the aromatic ring (around 1400-1600 cm⁻¹), and C-N stretching (around 1250-1350 cm⁻¹).

Experimental Workflow for Characterization

The following diagram outlines a general workflow for the synthesis and characterization of this compound.

References

- 1. 59681-66-2|this compound|BLD Pharm [bldpharm.com]

- 2. chembk.com [chembk.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound, CasNo.59681-66-2 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 5. arctomsci.com [arctomsci.com]

- 6. Novachemistry-product-info [novachemistry.com]

- 7. PubChemLite - this compound (C7H9ClN2) [pubchemlite.lcsb.uni.lu]

- 8. 4-Chloro-N1-methylbenzene-1,2-diamine , Package: 50mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 10. CN1220256A - Process for reduction of methylaniline from nitro-toluene - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

- 12. CN110272347A - A kind of synthetic method of N- methyl-o-phenylenediamine hydrochloride - Google Patents [patents.google.com]

- 13. 4-Chloro-o-phenylenediamine | C6H7ClN2 | CID 7263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 4-Chloro-o-phenylenediamine | 95-83-0 [chemicalbook.com]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. 4-Chloro-o-phenylenediamine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. oehha.ca.gov [oehha.ca.gov]

- 18. 4-Chloro-M-phenylenediamine | C6H7ClN2 | CID 21209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 4-Chloro-o-phenylenediamine: a 26-week oral (in feed) mutagenicity study in Big Blue mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to 4-Chloro-N1-methylbenzene-1,2-diamine (CAS Number: 59681-66-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on 4-Chloro-N1-methylbenzene-1,2-diamine, a chemical intermediate with the CAS number 59681-66-2. Due to the limited availability of specific experimental data in publicly accessible literature, this document summarizes confirmed properties and highlights areas where further research is required.

Chemical and Physical Properties

This compound is an aromatic amine containing a chloro and a methylamino substituent on a benzene ring. Its fundamental properties have been identified from various chemical supplier databases.[1][2][3][4] The compound is recognized for its role as a building block in the synthesis of more complex molecules, particularly in the development of protein degraders.[2]

| Property | Value | Source(s) |

| CAS Number | 59681-66-2 | [1][2][3][4] |

| Molecular Formula | C₇H₉ClN₂ | [2][3] |

| Molecular Weight | 156.61 g/mol | [2][3] |

| Predicted Density | 1.272±0.06 g/cm³ | |

| Predicted Boiling Point | 309.5±27.0 °C | |

| Purity (typical) | ≥97% or ≥99% | [2][4] |

| Appearance | Pale-yellow liquid (unconfirmed) | |

| Storage Conditions | Store in a cool, dry, dark place under an inert atmosphere (e.g., Argon) at 2-8°C.[2][3] | [2][3] |

Note: The density and boiling point are predicted values and have not been experimentally verified in the available literature. The appearance is stated by some suppliers, but detailed physical characterization is lacking.

Synthesis and Experimental Protocols

Conceptual Synthesis Workflow

A plausible synthetic route could start from a commercially available chloronitroaniline derivative, followed by methylation and subsequent reduction of the nitro group.

Caption: A conceptual workflow for the synthesis of this compound.

Detailed experimental parameters, including reagents, solvents, reaction times, temperatures, and purification methods for the specific synthesis of this compound, require experimental development and validation.

Analytical Data

Specific analytical data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this compound (CAS 59681-66-2) are not available in the public domain. Researchers utilizing this compound would need to perform their own analytical characterization to confirm its identity and purity.

Biological Activity and Applications

The primary documented application for this compound is as a "Protein Degrader Building Block".[2] This suggests its use in the synthesis of molecules for targeted protein degradation, a rapidly growing area in drug discovery.

Targeted Protein Degradation Context

Targeted protein degradation typically involves the use of heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs). These molecules consist of a ligand that binds to a target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

While the specific role of this compound in this context is not detailed in available literature, it is likely used as a synthetic intermediate for creating the core structures of these degrader molecules.

Caption: The role of this compound as a building block in the development of protein degraders.

No specific signaling pathways or biological targets associated with this compound have been identified. Its utility appears to be as a versatile chemical scaffold for further elaboration in medicinal chemistry programs.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) specific to this compound (CAS 59681-66-2) was not available. As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is recommended to obtain the SDS from the supplier.

Conclusion

This compound is a chemical intermediate with potential applications in the field of targeted protein degradation. While its basic chemical properties are known, there is a notable absence of detailed, publicly available experimental data, including synthesis protocols and analytical characterization. Researchers and drug development professionals working with this compound should anticipate the need to perform their own process development and analytical validation. The information provided herein serves as a foundational guide and underscores the need for further investigation into the properties and applications of this molecule.

References

4-Chloro-N1-methylbenzene-1,2-diamine molecular weight and formula

This document provides a detailed overview of the physicochemical properties of 4-Chloro-N1-methylbenzene-1,2-diamine, a chemical compound of interest in various research and development applications. The guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for experimental design, analytical method development, and computational modeling.

| Property | Value | Reference |

| Molecular Formula | C₇H₉ClN₂ | [1][2] |

| Molar Mass | 156.61 g/mol | [1][2] |

| CAS Number | 59681-66-2 | [1] |

| Density (Predicted) | 1.272±0.06 g/cm³ | [1] |

| Boiling Point (Predicted) | 309.5±27.0 °C | [1] |

Conceptual Experimental Workflow

The following diagram illustrates a representative experimental workflow for the synthesis and characterization of this compound. This workflow is a generalized representation and can be adapted based on specific experimental goals.

Caption: Synthesis and characterization workflow for this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. While specific protocols for this compound are not publicly available, this section outlines general methodologies that would be applicable for its synthesis and characterization based on standard organic chemistry practices.

General Synthesis Protocol:

A plausible synthetic route to this compound could involve the selective N-methylation of 4-chloro-1,2-diaminobenzene. This could be achieved by reacting the starting diamine with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a suitable base to neutralize the acid byproduct. The reaction would likely be carried out in an organic solvent like methanol or acetonitrile at a controlled temperature.

Purification Protocol:

Following the reaction, the crude product would be subjected to a purification process. A typical procedure would involve an aqueous workup to remove inorganic salts and water-soluble impurities. The organic layer would then be dried and concentrated. Final purification would likely be accomplished by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent to isolate the desired product.

Analytical Characterization Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a 300 or 400 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The chemical shifts, coupling constants, and integration values would be used to confirm the molecular structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the compound, confirming its elemental composition. This is typically performed using techniques like electrospray ionization (ESI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

High-Performance Liquid Chromatography (HPLC): The purity of the synthesized compound would be assessed by HPLC. A reversed-phase C18 column would likely be used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of trifluoroacetic acid (TFA). The purity would be determined by the relative area of the product peak in the chromatogram.

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-N1-methylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-N1-methylbenzene-1,2-diamine, a valuable diamine intermediate in the development of various pharmaceutical compounds. This document details the most common and efficient synthetic pathways, complete with experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step process commencing with the commercially available starting material, 4-chloro-2-nitroaniline. The synthetic route involves:

-

N-methylation of 4-chloro-2-nitroaniline: This initial step introduces the methyl group onto the amine, yielding the intermediate, 4-chloro-N-methyl-2-nitroaniline.

-

Reduction of the nitro group: The nitro group of the intermediate is then reduced to an amine, affording the final product, this compound.

This pathway is favored due to the accessibility of the starting material and the generally high yields achieved in both steps.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 4-chloro-N-methyl-2-nitroaniline

This procedure is adapted from established methods for the N-methylation of nitroanilines using formaldehyde as the methylating agent in a strong acid catalyst.

Reaction Scheme:

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve 4-chloro-2-nitroaniline in concentrated sulfuric acid (60-98%) in a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer. The typical molar ratio of sulfuric acid to the aniline is between 3:1 and 6:1.

-

Cool the mixture in an ice bath to maintain a temperature between 20-30°C.

-

Slowly add paraformaldehyde to the solution with vigorous stirring. The molar ratio of paraformaldehyde to the aniline is typically between 1:1 and 1.2:1.

-

After the addition is complete, continue stirring the reaction mixture at a controlled temperature of 30-50°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution by the slow addition of a concentrated aqueous ammonia solution (10-28%) while keeping the temperature low with an ice bath.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

The crude 4-chloro-N-methyl-2-nitroaniline can be further purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Synthesis of this compound

Two highly effective methods for the reduction of the nitro intermediate are presented below.

This method is a common and reliable procedure for the reduction of aromatic nitro compounds.[1]

Reaction Scheme:

Experimental Protocol:

-

Dissolve 4-chloro-N-methyl-2-nitroaniline (1 equivalent) in ethanol in a round-bottom flask.

-

Add tin (II) chloride dihydrate (SnCl₂·2H₂O) (approximately 3-4 equivalents) to the solution.

-

Heat the reaction mixture to 40°C and stir for approximately 6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Remove the ethanol under reduced pressure.

-

Dilute the residue with ethyl acetate and wash sequentially with water, a cooled 1M aqueous sodium hydroxide solution, water, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: heptane/ethyl acetate) to yield pure this compound.

This method offers a cost-effective and high-yielding alternative for the nitro group reduction.[2]

Reaction Scheme:

Experimental Protocol:

-

Dissolve 4-chloro-N-methyl-2-nitroaniline (1 equivalent) in hot ethanol in a round-bottom flask.

-

Add iron powder (approximately 6 equivalents) to the solution.

-

Add a solution of ammonium chloride (approximately 6 equivalents) in water to the reaction mixture.

-

Heat the mixture at 80°C for 1-3 hours, monitoring the reaction by TLC or HPLC.

-

After the reaction is complete, cool the mixture and quench with a saturated solution of sodium bicarbonate.

-

Partially evaporate the solvent and extract the residue with dichloromethane (CH₂Cl₂).

-

Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to dryness to afford the this compound product.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactants and Intermediates

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-chloro-2-nitroaniline | 89-63-4 | C₆H₅ClN₂O₂ | 172.57 |

| 4-chloro-N-methyl-2-nitroaniline | 15950-17-1 | C₇H₇ClN₂O₂ | 186.60 |

| This compound | 59681-66-2 | C₇H₉ClN₂ | 156.61 |

Table 2: Comparison of Reduction Methods

| Method | Reducing Agent | Catalyst/Additive | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |

| A | Tin (II) Chloride Dihydrate | None | Ethanol | 40 | 6 | 87 | [1] |

| B | Iron Powder | Ammonium Chloride | Ethanol/Water | 80 | 1-3 | 98 | [2] |

Mandatory Visualizations

The following diagrams illustrate the synthetic workflow.

Caption: Synthetic workflow for this compound.

Caption: Comparison of nitro reduction methodologies.

References

Spectroscopic Analysis of 4-Chloro-N1-methylbenzene-1,2-diamine: A Technical Overview

Affiliation: Google Research

Abstract

This technical guide addresses the spectroscopic characterization of 4-Chloro-N1-methylbenzene-1,2-diamine. A comprehensive search of publicly available scientific literature and chemical databases did not yield experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) data for this specific compound. This document serves as a resource for researchers, scientists, and drug development professionals by providing a general framework for the spectroscopic analysis of such aromatic diamines. Due to the absence of specific data for the target compound, this guide presents spectroscopic data for the closely related and structurally similar compound, 4-chloro-o-phenylenediamine , as a reference. Detailed, generalized experimental protocols for acquiring NMR, IR, and MS data are provided, alongside a logical workflow for the spectroscopic analysis of a novel or uncharacterized chemical entity.

Introduction

This compound is an aromatic amine containing a chlorine substituent and a methylamino group. Such compounds are valuable building blocks in medicinal chemistry and materials science. A thorough spectroscopic characterization is the cornerstone of chemical synthesis and drug development, ensuring the identity, purity, and structure of a synthesized compound. This guide outlines the standard spectroscopic techniques used for this purpose.

Spectroscopic Data

As of the date of this document, experimental spectroscopic data for this compound is not available in the public domain. For illustrative purposes, the available data for the parent compound, 4-chloro-o-phenylenediamine (CAS No. 95-83-0), is presented below.

Mass Spectrometry (MS) of 4-chloro-o-phenylenediamine

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight.

| Parameter | Value |

| Molecular Formula | C₆H₇ClN₂ |

| Molecular Weight | 142.59 g/mol |

| Major Ion Fragments (m/z) | 142, 107, 80 |

Infrared (IR) Spectroscopy of 4-chloro-o-phenylenediamine

Infrared spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3380-3200 | N-H | Symmetric & Asymmetric Stretching |

| 3100-3000 | C-H (aromatic) | Stretching |

| 1620-1580 | C=C (aromatic) | Stretching |

| 1520-1480 | N-H | Bending |

| 850-750 | C-Cl | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-chloro-o-phenylenediamine

Note: The addition of a methyl group in this compound would introduce a characteristic singlet in the ¹H NMR spectrum (typically around 2.5-3.5 ppm) and a corresponding signal in the ¹³C NMR spectrum (typically around 25-45 ppm). The electronic effect of the methylamino group would also slightly alter the chemical shifts of the aromatic protons and carbons compared to 4-chloro-o-phenylenediamine.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: A standard NMR spectrometer with a field strength of 300-600 MHz.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Typically -2 to 12 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: Typically 0 to 220 ppm.

-

Number of Scans: 1024-4096 scans, due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer, commonly coupled with a chromatographic system (e.g., Gas Chromatography - GC/MS or Liquid Chromatography - LC/MS). Electrospray ionization (ESI) or electron ionization (EI) are common ionization techniques.

-

Data Acquisition:

-

Ionization Mode: ESI in positive or negative ion mode, or EI.

-

Mass Range: Typically m/z 50-500 for small molecules.

-

Data Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.

-

Visualization of Analytical Workflow and Structural Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the structural relationship between the target compound and the reference compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Caption: The structural relationship between the reference and target compounds.

Conclusion

While experimental spectroscopic data for this compound is not currently in the public domain, this guide provides a framework for its characterization. The presented data for the analogous 4-chloro-o-phenylenediamine serves as a useful reference point. The generalized experimental protocols outlined herein are standard methodologies that can be applied to obtain the necessary spectroscopic data for this and other related novel compounds. A complete spectroscopic analysis is essential for the unambiguous confirmation of the chemical structure and purity, which are critical for any subsequent research and development activities.

Solubility Profile of 4-Chloro-N1-methylbenzene-1,2-diamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of 4-Chloro-N1-methylbenzene-1,2-diamine in organic solvents. A comprehensive search of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound. However, by examining qualitative data for the closely related isomer, 4-chloro-o-phenylenediamine, and analyzing solvents employed in the synthesis and purification of similar molecules, we can infer a likely solubility profile. This guide presents this qualitative assessment and outlines a general experimental workflow for determining solubility, providing a valuable resource for researchers working with this compound.

Qualitative Solubility Assessment

While specific quantitative data (e.g., in g/100 mL or mg/mL) for this compound is not publicly available, information on the isomer 4-chloro-o-phenylenediamine offers valuable insights. This related compound is reported to be soluble in benzene and very soluble in ethanol and ether.[1][2][3][4] It is also noted as being slightly soluble in water.[1][2][3]

Furthermore, solvents used in the synthesis and purification of N-substituted 4-chlorobenzene-1,2-diamine derivatives provide strong indicators of solubility. For instance, the synthesis of N1-(4-Chlorophenyl)benzene-1,2-diamine involves the use of ethanol (EtOH) and ethyl acetate (EA) for reaction and extraction, respectively.[5] Similarly, the synthesis of N1-benzyl-4-chloro-benzene-1,2-diamine utilizes ethanol for the reaction and dichloromethane (CH2Cl2) for extraction.[6]

Based on this information, a qualitative solubility profile for this compound can be inferred.

Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Inferred Solubility | Rationale |

| Alcohols | Ethanol, Methanol | High | Very high solubility of the isomer 4-chloro-o-phenylenediamine is reported.[1][2][3][4] Ethanol is also used as a reaction solvent in related syntheses.[5][6] |

| Ethers | Diethyl ether | High | The isomer 4-chloro-o-phenylenediamine is reported to be very soluble in ether.[1][2][4] |

| Esters | Ethyl acetate | Moderate to High | Used as an extraction solvent, indicating good solubility.[5] |

| Halogenated Alkanes | Dichloromethane | Moderate to High | Employed as an extraction solvent in related syntheses.[6] |

| Aromatic Hydrocarbons | Benzene, Toluene | Moderate | The isomer 4-chloro-o-phenylenediamine is soluble in benzene.[1][2][4] |

| Apolar Solvents | Hexane, Heptane | Low | The presence of two amine groups suggests significant polarity, which would limit solubility in nonpolar solvents. |

| Water | Low | The isomer 4-chloro-o-phenylenediamine is only slightly soluble in water.[1][2][3] |

Experimental Determination of Solubility

Given the lack of published quantitative data, experimental determination is necessary for applications requiring precise solubility values. A general workflow for determining the solubility of a compound like this compound is presented below.

Caption: A general workflow for the experimental determination of solubility.

Key Experimental Protocols

A widely accepted method for solubility determination is the isothermal shake-flask method .

Objective: To determine the saturation solubility of a compound in a specific solvent at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed flask. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. Alternatively, centrifugation can be used to achieve a clear separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution). It is critical to avoid aspirating any solid particles. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) is recommended.

-

Quantification: Dilute the aliquot with a suitable solvent to a concentration within the linear range of an analytical instrument. Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. The results are typically expressed in units such as mg/mL, g/L, or mol/L.

Logical Solvent Selection for Research and Development

The choice of solvent is critical in various stages of drug development, including synthesis, purification, formulation, and analytical method development. The following diagram illustrates a logical approach to solvent selection based on solubility considerations.

Caption: A decision-making workflow for solvent selection in a research context.

Conclusion

While direct quantitative solubility data for this compound is currently unavailable in the public domain, a strong qualitative understanding can be derived from data on its isomers and the solvents used in related chemical syntheses. The compound is likely to exhibit high solubility in polar organic solvents such as alcohols, ethers, and esters, and moderate solubility in aromatic hydrocarbons, with low solubility in apolar solvents and water. For applications requiring precise solubility values, the experimental protocols and logical workflows outlined in this guide provide a robust framework for researchers to generate reliable data.

References

- 1. 4-Chloro-o-phenylenediamine | 95-83-0 [chemicalbook.com]

- 2. 4-Chloro-o-phenylenediamine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. 4-Chloro-o-phenylenediamine | C6H7ClN2 | CID 7263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N1-(4-Chlorophenyl)benzene-1,2-diamine synthesis - chemicalbook [chemicalbook.com]

- 6. N*1*-BENZYL-4-CHLORO-BENZENE-1,2-DIAMINE synthesis - chemicalbook [chemicalbook.com]

Stability and Storage of 4-Chloro-N1-methylbenzene-1,2-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 4-Chloro-N1-methylbenzene-1,2-diamine. The information herein is intended to support researchers, scientists, and professionals in the field of drug development in ensuring the integrity and reliability of this compound for experimental and developmental purposes.

Summary of Storage and Handling

Proper storage and handling are paramount to maintaining the stability and purity of this compound. The following table summarizes the key recommendations based on available safety data sheets and supplier information. Adherence to these guidelines will minimize degradation and ensure the compound's suitability for research and development activities.

| Parameter | Recommendation | Rationale |

| Atmosphere | Store under an inert atmosphere, such as argon. | Minimizes oxidation and degradation from atmospheric components. |

| Light | Protect from light. | Aromatic amines can be sensitive to light, which can induce degradation. |

| Temperature | Store at room temperature or in a refrigerator (2-8°C). | Controls the rate of potential degradation reactions. |

| Moisture | Keep container tightly closed and in a dry place. | Prevents hydrolysis and other moisture-mediated degradation. |

| General Handling | Use in a well-ventilated area. Avoid contact with skin and eyes. | Standard practice for handling chemical compounds to ensure personnel safety. |

Experimental Protocols for Stability Assessment

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and understanding the intrinsic stability of a compound.[3][4] These studies involve subjecting the compound to conditions more severe than accelerated stability testing.

Objective: To identify the degradation pathways and products of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[5]

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with 0.1 M HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Treat the sample solution with 0.1 M NaOH. Heat at 60°C for a specified period.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂. Keep at room temperature for a specified period.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) for a specified period.

-

Photolytic Degradation: Expose the sample solution to a combination of UV and visible light, as per ICH Q1B guidelines.[5]

-

-

Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic or basic samples. Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry (MS) detector.

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive decomposition.[3][5]

Long-Term Stability Study

Objective: To evaluate the stability of this compound under recommended long-term storage conditions.

Methodology:

-

Sample Preparation: Place accurately weighed samples of the solid compound in appropriate containers (e.g., amber glass vials) under an inert atmosphere.

-

Storage Conditions: Store the samples at the recommended long-term storage condition (e.g., 2-8°C, protected from light).

-

Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 9, 12, 24 months).

-

Sample Analysis: At each time point, analyze a sample for purity and the presence of degradation products using a validated analytical method (e.g., HPLC).

-

Data Evaluation: Trend the purity of the compound over time to determine its shelf-life under the specified storage conditions.

Logical Workflow and Signaling Pathways

To date, no specific signaling pathways involving this compound have been documented in publicly available literature. However, a logical workflow for the stability assessment of this compound can be visualized. The following diagram, generated using Graphviz, outlines the key steps from initial characterization to long-term stability monitoring.

Caption: Logical workflow for the stability assessment of a chemical compound.

This comprehensive approach to stability testing, from initial forced degradation studies to long-term monitoring, is crucial for ensuring the quality and reliability of this compound in research and drug development. By following these guidelines and employing rigorous experimental protocols, scientists can be confident in the integrity of their starting materials, leading to more reproducible and reliable results.

References

Technical Guide: Purity Specifications and Analytical Protocols for 4-Chloro-N1-methylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity specifications, analytical methodologies, and purification protocols for 4-Chloro-N1-methylbenzene-1,2-diamine (CAS No. 59681-66-2). This compound is a valuable building block in medicinal chemistry and materials science, making a thorough understanding of its quality control essential for reproducible research and development.

Purity Specifications

The quality of this compound can vary between suppliers. The following table summarizes common purity specifications based on commercially available data. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

| Parameter | Specification |

| Appearance | Yellow to brown crystalline powder |

| Purity (by HPLC/GC) | ≥96% to ≥99%[1] |

| Moisture Content | ≤0.5% |

| Total Impurities | ≤0.3% |

| Molecular Formula | C₇H₉ClN₂ |

| Molecular Weight | 156.61 g/mol |

| CAS Number | 59681-66-2[2][3] |

Synthesis and Purification

A common synthetic route to this compound involves the reduction of a nitroaniline precursor. The following diagram illustrates a typical workflow for its synthesis and subsequent purification.

References

Navigating the Safety Profile of 4-Chloro-N1-methylbenzene-1,2-diamine: A Guide for Researchers

For Immediate Release

This technical guide addresses the critical safety and handling precautions for 4-Chloro-N1-methylbenzene-1,2-diamine, a chemical compound utilized by researchers, scientists, and professionals in drug development. Due to a notable lack of comprehensive safety data specifically for this N-methylated derivative, this document emphasizes a precautionary approach, drawing necessary parallels from the well-documented parent compound, 4-Chloro-o-phenylenediamine (CAS 95-83-0), while highlighting the potential for altered reactivity and toxicity.

Hazard Identification and Classification

Key Anticipated Hazards:

-

Carcinogenicity: 4-Chloro-o-phenylenediamine is suspected of causing cancer.[1][2][3] The introduction of a methyl group may alter this potential, and thus, this compound should be treated as a potential carcinogen.

-

Irritation: Causes skin and serious eye irritation.[1][2][3]

-

Respiratory Irritation: May cause respiratory irritation.[1][3]

-

Acute Toxicity: While data is limited for the target compound, related structures are harmful if swallowed, in contact with skin, or if inhaled.[4][5]

-

Skin Sensitization: May cause an allergic skin reaction.[4]

-

Aquatic Toxicity: Poses a significant threat to aquatic life with long-lasting effects.[4]

Table 1: GHS Classification for 4-Chloro-o-phenylenediamine (CAS 95-83-0) - A Proxy for Risk Assessment

| Hazard Class | Category | Hazard Statement |

| Carcinogenicity | 1B/2 | May cause cancer / Suspected of causing cancer[1][2][3] |

| Skin Corrosion/Irritation | 2 | Causes skin irritation[1][2][3] |

| Serious Eye Damage/Eye Irritation | 2/2A | Causes serious eye irritation[1][2][3] |

| Specific target organ toxicity (single exposure) | 3 | May cause respiratory irritation[1][3][5] |

| Acute Toxicity (Oral) | 3/4 | Toxic if swallowed / Harmful if swallowed[4][5] |

| Acute Toxicity (Dermal) | 3/4 | Toxic in contact with skin / Harmful in contact with skin[4][5] |

| Acute Toxicity (Inhalation) | 3/4 | Toxic if inhaled / Harmful if inhaled[4][5] |

| Skin Sensitization | 1 | May cause an allergic skin reaction[4] |

| Hazardous to the aquatic environment (chronic) | 1 | Very toxic to aquatic life with long lasting effects[4] |

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is mandatory when handling this compound.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][5]

-

Ensure availability of an eyewash station and safety shower in the immediate work area.

Personal Protective Equipment (PPE):

-

Hand Protection: Wear protective gloves.[1] Specific material compatibility should be verified.

-

Eye Protection: Chemical safety goggles or a face shield are required.[1][2]

-

Skin and Body Protection: A lab coat or other suitable protective clothing must be worn.[1] Contaminated clothing should be removed and laundered before reuse.[5]

-

Respiratory Protection: If dusts or aerosols can be generated, a respirator is necessary.[1]

The following diagram illustrates the logical workflow for ensuring personal safety when handling this compound.

Caption: Workflow for Safe Handling of this compound.

First-Aid Measures

In the event of exposure, immediate action is critical.

Table 2: First-Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If breathing is difficult, administer oxygen. Seek medical advice if you feel unwell.[1][2] |

| Skin Contact | Take off immediately all contaminated clothing. Wash skin with plenty of water. If skin irritation occurs, get medical advice/attention.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist.[1] |

| Ingestion | Rinse mouth. Give water to drink (at most two glasses). Seek medical advice immediately. |

Accidental Release Measures

A clear and practiced spill response plan is essential.

Personal Precautions:

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not breathe dust or vapors.

-

Evacuate the danger area and ensure adequate ventilation.

Environmental Precautions:

-

Prevent the substance from entering drains or waterways.[1]

Methods for Cleaning Up:

-

For small spills, carefully take up the material with an inert absorbent (e.g., sand, vermiculite) and place it in a suitable container for disposal.

-

Clean the affected area thoroughly.

-

For large spills, alert the appropriate emergency response team.[5]

The following diagram outlines the decision-making process for responding to a chemical spill.

Caption: Decision tree for chemical spill response.

Storage and Disposal

Storage:

-

The chemical may be sensitive to prolonged exposure to air and light.[3]

Disposal:

-

Dispose of contents and container in accordance with local, regional, and national regulations.[3] Do not allow the product to enter drains.

Conclusion

The safe handling of this compound requires a conservative and informed approach. In the absence of specific toxicological data, researchers must rely on the known hazards of the parent compound, 4-Chloro-o-phenylenediamine, as a minimum standard for safety protocols. Adherence to rigorous engineering controls, consistent use of appropriate personal protective equipment, and a well-rehearsed emergency response plan are paramount to ensuring the safety of laboratory personnel and the protection of the environment. It is strongly recommended that any institution using this chemical perform its own risk assessment and establish detailed standard operating procedures.

References

Starting materials for 4-Chloro-N1-methylbenzene-1,2-diamine synthesis

This in-depth technical guide provides a comprehensive overview of the synthetic pathways for 4-Chloro-N1-methylbenzene-1,2-diamine, a key intermediate in the development of various pharmaceuticals and fine chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a substituted aromatic diamine of significant interest in medicinal chemistry and material science. Its structural features make it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds with potential biological activity. This guide details the primary starting materials and a reliable two-step synthetic route to obtain this target compound.

Synthetic Pathway Overview

The most common and efficient synthesis of this compound involves a two-step process starting from the commercially available 4-chloro-2-nitroaniline. The general workflow is as follows:

-

N-methylation of 4-chloro-2-nitroaniline: Introduction of a methyl group to the amino functionality of 4-chloro-2-nitroaniline to yield 4-chloro-N-methyl-2-nitroaniline.

-

Reduction of the nitro group: Conversion of the nitro group in 4-chloro-N-methyl-2-nitroaniline to a primary amine, resulting in the final product, this compound.

This pathway is advantageous due to the accessibility of the starting material and the generally high yields of the individual steps.

Starting Materials and Reagents

The following table summarizes the key starting materials and reagents required for the synthesis.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role | CAS Number |

| 4-chloro-2-nitroaniline | C₆H₅ClN₂O₂ | 172.57 | Starting Material | 89-63-4 |

| Formaldehyde (or Paraformaldehyde) | CH₂O | 30.03 | Methylating Agent | 50-00-0 |

| Sulfuric Acid | H₂SO₄ | 98.08 | Solvent/Catalyst | 7664-93-9 |

| Tin(II) chloride dihydrate | SnCl₂·2H₂O | 225.63 | Reducing Agent | 10025-69-1 |

| Ethanol | C₂H₅OH | 46.07 | Solvent | 64-17-5 |

| Hydrochloric Acid | HCl | 36.46 | Acid | 7647-01-0 |

| Sodium Hydroxide | NaOH | 40.00 | Base | 1310-73-2 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent | 141-78-6 |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | Drying Agent | 7757-82-6 |

Experimental Protocols

This section provides detailed experimental procedures for the two-step synthesis of this compound.

Step 1: Synthesis of 4-chloro-N-methyl-2-nitroaniline

This procedure details the N-methylation of 4-chloro-2-nitroaniline using formaldehyde in sulfuric acid.

Procedure:

-

In a well-ventilated fume hood, carefully dissolve 4-chloro-2-nitroaniline in concentrated sulfuric acid in a reaction vessel equipped with a stirrer and a thermometer. The reaction is exothermic, so cooling may be necessary to maintain the desired temperature.

-

Add formaldehyde (or paraformaldehyde) portion-wise to the stirred solution, ensuring the temperature is maintained between 50-60°C.

-

After the addition is complete, continue to stir the reaction mixture at 55°C for approximately 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture over crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.

-

The product, 4-chloro-N-methyl-2-nitroaniline, will precipitate out of the solution as a solid.

-

Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

Quantitative Data:

| Reactant/Product | Amount | Moles | Yield |

| 4-chloro-2-nitroaniline | (Specify amount) | (Calculate) | - |

| Formaldehyde | (Specify amount) | (Calculate) | - |

| 4-chloro-N-methyl-2-nitroaniline | (Record actual) | (Calculate) | (Calculate) |

Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro group of 4-chloro-N-methyl-2-nitroaniline using tin(II) chloride dihydrate.[1]

Procedure:

-

To a solution of 4-chloro-N-methyl-2-nitroaniline (1 equivalent) in ethanol in a round-bottom flask, add tin(II) chloride dihydrate (approximately 3.5-4 equivalents).[1]

-

Heat the reaction mixture to 40°C and stir for 6 hours.[1]

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, concentrate the reaction mixture in vacuo to remove the ethanol.

-

Dilute the residue with ethyl acetate and wash sequentially with water, a cooled (0°C) aqueous solution of 1M sodium hydroxide, water, and finally brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

-

Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., heptane/ethyl acetate) to afford the pure this compound.[1]

Quantitative Data:

| Reactant/Product | Amount | Moles | Yield |

| 4-chloro-N-methyl-2-nitroaniline | 12.5 g (example) | 0.067 mol | - |

| Tin(II) chloride dihydrate | 37.5 g (example) | 0.166 mol | - |

| This compound | 9.3 g (example) | 0.058 mol | 87% |

Visualizations

The following diagrams illustrate the synthetic pathway and the logical workflow for the preparation of this compound.

Caption: Synthetic pathway for this compound.

Caption: Detailed experimental workflow for the two-step synthesis.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving the N-methylation of 4-chloro-2-nitroaniline followed by the reduction of the nitro group. The protocols outlined in this guide provide a solid foundation for the laboratory-scale preparation of this valuable intermediate. Researchers are encouraged to adapt and optimize these procedures based on their specific needs and available resources, while always adhering to strict safety protocols.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Chloro-N1-methylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-N1-methylbenzene-1,2-diamine is a substituted aromatic diamine that holds potential as a versatile building block in medicinal chemistry and materials science. Its structural similarity to other phenylenediamines suggests its utility in the synthesis of heterocyclic compounds, such as benzimidazoles, which are prevalent scaffolds in many pharmaceutical agents. A plausible synthetic application for this compound is in the development of kinase inhibitors, where substituted diamines are often key intermediates. The following protocols describe a feasible synthetic route to obtain this compound, based on established chemical transformations for analogous compounds.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a three-step process commencing with the commercially available 3-chloroaniline. The proposed pathway involves an initial protection and nitration to yield 5-chloro-2-nitroaniline, followed by N-methylation of the amino group, and concluding with the reduction of the nitro group to afford the target diamine.

Figure 1. Proposed synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-2-nitroaniline from 3-Chloroaniline

This protocol is adapted from established procedures for the synthesis of nitroanilines.[1][2]

Materials:

-

3-Chloroaniline

-

Formic acid (HCOOH)

-

Nitric acid (HNO₃, 95%)

-

Acetic anhydride (Ac₂O)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

-

Ice

Procedure:

-

Formylation of 3-Chloroaniline:

-

In a round-bottom flask equipped with a reflux condenser, combine 3-chloroaniline (1.0 eq) and formic acid (1.2 eq).

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated N-(3-chlorophenyl)formamide by filtration, wash with cold water, and dry under vacuum.

-

-

Nitration of N-(3-chlorophenyl)formamide:

-

In a three-necked flask cooled in an ice-salt bath to 0-5 °C, slowly add acetic anhydride (2.0 eq) to nitric acid (1.5 eq) while maintaining the temperature.

-

To this nitrating mixture, add the dried N-(3-chlorophenyl)formamide from the previous step portion-wise, ensuring the temperature does not exceed 10 °C.

-

Stir the reaction mixture at this temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

-

Hydrolysis to 5-Chloro-2-nitroaniline:

-

To the aqueous mixture from the previous step, add a 25% aqueous solution of sodium hydroxide until the solution is basic.

-

Heat the mixture to reflux for 1-2 hours to hydrolyze the formyl group.

-

Cool the mixture to room temperature, which should result in the precipitation of a yellow solid.

-

Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to yield 5-chloro-2-nitroaniline.

-

Characterization Data for 5-Chloro-2-nitroaniline:

Protocol 2: Synthesis of 5-Chloro-N-methyl-2-nitroaniline

This protocol is based on standard N-methylation procedures for anilines.[3]

Materials:

-

5-Chloro-2-nitroaniline

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 5-chloro-2-nitroaniline (1.0 eq) in acetone.

-

Add potassium carbonate (2.0 eq) to the solution.

-

To this stirred suspension, add methyl iodide (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to obtain 5-chloro-N-methyl-2-nitroaniline.

Protocol 3: Synthesis of this compound

This protocol utilizes a standard iron-mediated reduction of the nitro group, which is known to be chemoselective and tolerant of aryl chlorides.

Materials:

-

5-Chloro-N-methyl-2-nitroaniline

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Deionized water

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, prepare a solution of 5-chloro-N-methyl-2-nitroaniline (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Add ammonium chloride (4.0 eq) and iron powder (5.0 eq) to the solution.

-

Heat the reaction mixture to reflux with vigorous stirring for 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Wash the celite pad with ethanol.

-

Combine the filtrates and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography or recrystallization if necessary.

Quantitative Data Summary

| Compound | Starting Material | Reagents | Solvent | Typical Yield (%) | Melting Point (°C) | Reference |

| 5-Chloro-2-nitroaniline | 3-Chloroaniline | HCOOH, HNO₃, Ac₂O, NaOH | Water | 62-66 | 128-129 | [1] |

| 5-Chloro-N-methyl-2-nitroaniline | 5-Chloro-2-nitroaniline | CH₃I, K₂CO₃ | Acetone | Not reported | Not reported | [3] |

| This compound | 5-Chloro-N-methyl-2-nitroaniline | Fe, NH₄Cl | Ethanol/Water | >85 (typical) | Not reported |

Note: Yields for the final two steps are estimated based on analogous reactions and may vary.

Safety Precautions

-

All experimental procedures should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Nitric acid is highly corrosive and a strong oxidizing agent. Acetic anhydride is corrosive and lachrymatory. Handle with extreme care.

-

Methyl iodide is toxic and a suspected carcinogen; handle with appropriate caution.

-

Aromatic amines and nitro compounds can be toxic and should be handled with care.

References

- 1. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents [patents.google.com]

- 2. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]

- 3. CN101580473B - Method for preparing N-methyl paranitroaniline - Google Patents [patents.google.com]

Application Notes and Protocols for the Purification of 4-Chloro-N1-methylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 4-Chloro-N1-methylbenzene-1,2-diamine, a key intermediate in pharmaceutical synthesis. The following sections offer guidance on common purification techniques, including recrystallization and column chromatography, as well as analytical methods for assessing purity.

Data Presentation: Comparison of Purification Methods

The selection of a purification method depends on the initial purity of the crude material, the desired final purity, and the scale of the purification. Below is a table summarizing the expected outcomes for different purification techniques. The data is representative and may vary based on the specific impurities present in the crude material.

| Purification Method | Typical Solvents/Eluents | Typical Yield (%) | Purity (by GC-MS/HPLC, %) | Key Advantages | Key Disadvantages |

| Recrystallization | Ethanol/Water, Hexane/Ethyl Acetate, Toluene | 70-90 | >99.0 | Simple, scalable, cost-effective for high-purity material. | May not be effective for removing impurities with similar solubility. |

| Column Chromatography | Heptane/Ethyl Acetate, Dichloromethane/Methanol | 60-85 | >99.5 | Highly effective for separating a wide range of impurities. | More time-consuming, requires larger volumes of solvent, and can be less scalable. |

Note: The quantitative data presented is based on typical results for aromatic diamines and may need to be optimized for specific batches of this compound.

Experimental Protocols

Purification by Recrystallization (Mixed-Solvent System)

This protocol describes the purification of this compound using a mixed-solvent system of ethanol and water. This method is effective for removing non-polar and highly polar impurities.

Materials:

-

Crude this compound

-

95% Ethanol

-

Deionized Water

-

Erlenmeyer flask

-

Hotplate with magnetic stirrer

-

Büchner funnel and filter flask

-

Vacuum source

Protocol:

-

Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

-

Add the minimum amount of hot 95% ethanol to dissolve the solid completely with stirring.

-

To the hot solution, add hot deionized water dropwise until the solution becomes persistently cloudy.

-

Add a few drops of hot 95% ethanol to redissolve the precipitate and obtain a clear solution.

-

Remove the flask from the heat and allow it to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of a cold ethanol/water mixture.

-

Dry the purified crystals under vacuum to a constant weight.

Purification by Column Chromatography

This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh)

-

Heptane

-

Ethyl acetate

-

Chromatography column

-

Collection tubes

Protocol:

-

Prepare the Column:

-

Securely clamp the chromatography column in a vertical position.

-

Add a small plug of cotton or glass wool to the bottom of the column.

-

Prepare a slurry of silica gel in heptane.

-

Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

-

Add a thin layer of sand on top of the silica gel.

-

Drain the solvent until the level is just above the sand.

-

-

Load the Sample:

-

Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.

-

Carefully add the sample solution to the top of the column.

-

Drain the solvent until the sample is adsorbed onto the silica gel.

-

-

Elute the Column:

-

Begin elution with a non-polar solvent system (e.g., 9:1 heptane/ethyl acetate).

-

Gradually increase the polarity of the eluent (e.g., to 7:3 heptane/ethyl acetate) to elute the desired compound.

-

Monitor the separation by collecting fractions and analyzing them by Thin Layer Chromatography (TLC).

-

-

Isolate the Product:

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure to obtain the purified this compound.

-

Analytical Purity Assessment by GC-MS

This protocol outlines a method for determining the purity of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Purified this compound

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the purified compound and dissolve it in 1 mL of dichloromethane.

-

Dry the solution over a small amount of anhydrous sodium sulfate.

-

Transfer the solution to a GC vial.

-

-

GC-MS Analysis:

-

Injector Temperature: 250°C

-

Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Detector: Electron Ionization (EI) mode with a scan range of m/z 40-400.

-

-

Data Analysis:

-

Integrate the peak corresponding to this compound and any impurity peaks.

-

Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.

-

Visualizations

Caption: Workflow for selecting a purification method.

Caption: Experimental workflow for column chromatography.

Application Notes and Protocols: Reaction Mechanisms Involving 4-Chloro-N1-methylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the common reaction mechanisms involving 4-Chloro-N1-methylbenzene-1,2-diamine, a versatile building block in organic synthesis, particularly in the construction of heterocyclic scaffolds of medicinal interest. Detailed experimental protocols for key transformations are provided, along with quantitative data to guide reaction optimization.

Introduction

This compound (CAS No: 59681-66-2) is an aromatic diamine featuring a chlorine substituent and an N-methylated amine.[1] This substitution pattern makes it a valuable precursor for a variety of heterocyclic systems, including benzimidazoles and quinoxalines. The presence of the chloro and methyl groups can be exploited to fine-tune the steric and electronic properties of the final products, which is of significant interest in drug discovery and materials science. The primary reactivity of this diamine is centered around the two amino groups, which readily undergo condensation reactions with carbonyl compounds.

Key Reaction Mechanisms and Applications

The principal application of this compound is in the synthesis of fused nitrogen-containing heterocycles. The two main classes of reactions are the formation of benzimidazoles and quinoxalines.

Benzimidazole Synthesis

The reaction of o-phenylenediamines with aldehydes or carboxylic acids is a fundamental method for the synthesis of benzimidazoles. The general mechanism involves the initial formation of a Schiff base between one of the amino groups and the carbonyl compound, followed by an intramolecular cyclization and subsequent dehydration (or oxidation in the case of aldehydes) to afford the aromatic benzimidazole ring system.

A common approach involves the condensation of an o-phenylenediamine with an aldehyde in the presence of an oxidizing agent.[2][3]

General Reaction Scheme:

Caption: General scheme for benzimidazole synthesis.

Quinoxaline Synthesis

Quinoxalines are another important class of N-heterocycles synthesized from o-phenylenediamines. The most common method is the condensation reaction with a 1,2-dicarbonyl compound, such as glyoxal or benzil. The reaction typically proceeds under acidic or neutral conditions and involves the sequential formation of two imine bonds, followed by cyclization and dehydration to yield the quinoxaline core. The reaction is often high-yielding and tolerates a wide range of substituents on both the diamine and the dicarbonyl compound.[4][5][6]

General Reaction Scheme:

Caption: General scheme for quinoxaline synthesis.

Experimental Protocols

The following are detailed protocols for the synthesis of a representative benzimidazole and quinoxaline derivative using this compound.

Protocol 1: Synthesis of 7-Chloro-1-methyl-2-phenyl-1H-benzimidazole

This protocol is adapted from general procedures for benzimidazole synthesis from o-phenylenediamines and aldehydes.

Workflow Diagram:

References

- 1. N1-(4-Chlorophenyl)benzene-1,2-diamine synthesis - chemicalbook [chemicalbook.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 6. soc.chim.it [soc.chim.it]

Application Notes and Protocols for the Characterization of 4-Chloro-N1-methylbenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 4-Chloro-N1-methylbenzene-1,2-diamine (CAS No. 59681-66-2). The protocols detailed below are intended as a starting point for method development and may require optimization for specific instrumentation and sample matrices.

Compound Information:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 59681-66-2 |

| Molecular Formula | C₇H₉ClN₂[1] |

| Molecular Weight | 156.61 g/mol [1] |

| Purity | Typically ≥97%[1][2] |

| Appearance | Varies; may be an oil or solid |

| Storage | Store in a cool, dry place, under an inert atmosphere, and protected from light[1][2] |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Application Note:

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis. A reversed-phase HPLC method is generally suitable for this compound, utilizing a C18 column to separate the analyte from impurities. The method's sensitivity is typically dependent on the level of interferences rather than just the instrumental conditions.[3]

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (both with 0.1% trifluoroacetic acid or formic acid). A typical starting point is a 50:50 (v/v) mixture.

-

Flow Rate: 1.0 mL/min.[4]

-

Column Temperature: 30 °C.

-